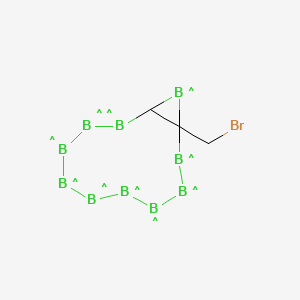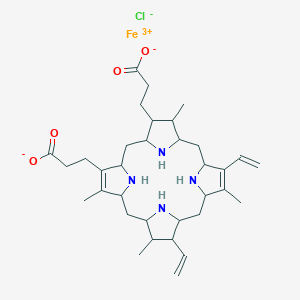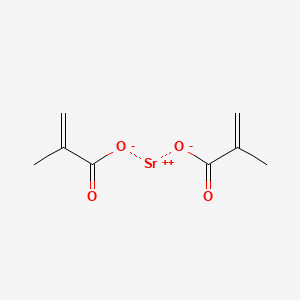
Strontium methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium methacrylate is an organometallic compound that combines strontium, a soft, silvery metal, with methacrylic acid, an organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium methacrylate can be synthesized through the reaction of strontium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium, where strontium hydroxide is dissolved in water, and methacrylic acid is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent the decomposition of methacrylic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where strontium hydroxide and methacrylic acid are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Strontium methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like halogens or alkylating agents are used under mild conditions to facilitate the substitution.
Major Products:
Substitution Reactions: The products vary depending on the substituent introduced, leading to a range of functionalized strontium compounds.
Aplicaciones Científicas De Investigación
Strontium methacrylate has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various strontium-containing polymers and materials.
Biology: It is explored for its potential in bone tissue engineering due to the osteogenic properties of strontium.
Medicine: this compound-based materials are investigated for their use in drug delivery systems and bone repair scaffolds.
Industry: It is used in the production of advanced materials with enhanced mechanical properties and biocompatibility.
Mecanismo De Acción
The mechanism of action of strontium methacrylate involves its interaction with biological systems, particularly in bone tissue engineering. Strontium ions released from the compound can stimulate osteoblast activity, promoting bone formation and reducing bone resorption. This dual action makes it a valuable component in bone repair materials.
Comparación Con Compuestos Similares
Strontium ranelate: Used in the treatment of osteoporosis, it also releases strontium ions that promote bone formation.
Strontium-doped hydroxyapatite: Used in bone tissue engineering, it combines the properties of hydroxyapatite with the osteogenic effects of strontium.
Uniqueness: Strontium methacrylate is unique due to its ability to polymerize and form functionalized materials with specific properties tailored for biomedical applications. Its combination of organic and inorganic components provides versatility in various research and industrial applications.
Propiedades
IUPAC Name |
strontium;2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Sr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHDEYDEWBNGW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

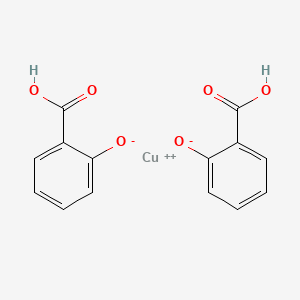
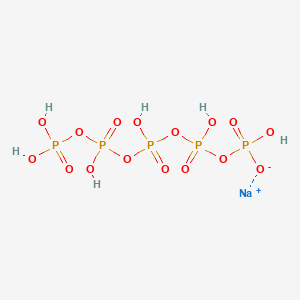
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)

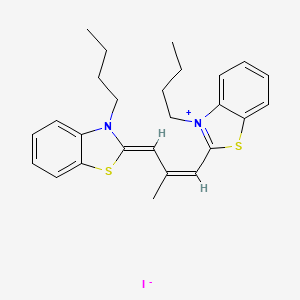
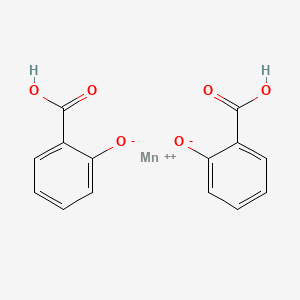

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)
